molecular formula C6H10ClN5O B8296234 6-Chloro-2,5-diamino-4-[(2-hydroxyethyl)amino]pyrimidine

6-Chloro-2,5-diamino-4-[(2-hydroxyethyl)amino]pyrimidine

Cat. No. B8296234
M. Wt: 203.63 g/mol
InChI Key: LLCSUWCTDGRWLU-UHFFFAOYSA-N
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Patent
US06080750

Procedure details

To 2-amino-6-chloro-5-[(p-chlorophenyl)azo]-4-[(2-hydroxyethyl)amino]pyrimidine (3.0 g, 9.2 mmol) were added ethanol (76.0 ml), water (76.0 ml) and acetic acid (8.0 ml), and the mixture was heated to 70° C. A zinc powder (7.52 g) was added portionwise with stirring in a nitrogen stream and the mixture was stirred at the same temperature for 1.5 hours to give a solution. The reaction mixture was filtered and the solvent of the filtrate was distilled away under reduced pressure. Water was added to the residue and the mixture was extracted with chloroform, washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled away under reduced pressure and the residue was purified by silica gel column chromatography (chloroform:methanol=20:1) to give pale-brown crystals (0.34 g, 18.3%), m.p. 164-167° C.
Quantity
76 mL
Type
reactant
Reaction Step One
Name
Quantity
76 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
7.52 g
Type
catalyst
Reaction Step Two
Yield
18.3%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][CH2:10][OH:11])[C:5]([N:12]=NC2C=CC(Cl)=CC=2)=[C:4]([Cl:21])[N:3]=1.C(O)C.O>[Zn].C(O)(=O)C>[Cl:21][C:4]1[N:3]=[C:2]([NH2:1])[N:7]=[C:6]([NH:8][CH2:9][CH2:10][OH:11])[C:5]=1[NH2:12]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC1=NC(=C(C(=N1)NCCO)N=NC1=CC=C(C=C1)Cl)Cl
Name
Quantity
76 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
76 mL
Type
reactant
Smiles
O
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
7.52 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring in a nitrogen stream
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
to give a solution
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent of the filtrate was distilled away under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (chloroform:methanol=20:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NC(=N1)N)NCCO)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: PERCENTYIELD 18.3%
YIELD: CALCULATEDPERCENTYIELD 18.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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